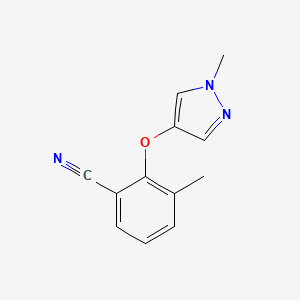![molecular formula C16H20ClNO3 B6634548 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid, also known as CPP or CPP-115, is a compound that has been widely studied for its potential therapeutic applications. CPP is a derivative of the natural neurotransmitter GABA, and it has been shown to modulate the activity of GABA receptors in the brain.
Mecanismo De Acción
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid modulates the activity of GABA receptors in the brain by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid increases the concentration of GABA in the brain, which enhances GABAergic neurotransmission and produces its therapeutic effects.
Biochemical and Physiological Effects:
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects, including increased GABA levels in the brain, enhanced GABAergic neurotransmission, and reduced glutamate levels. 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid in lab experiments is its ability to selectively target GABA-AT, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, one limitation of using 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid, including the development of more selective GABA-AT inhibitors, the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, and the investigation of its long-term effects on brain function and behavior. Additionally, further research is needed to better understand the mechanisms underlying 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid's therapeutic effects and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid involves a series of chemical reactions that start with the compound 2-methyl-3-nitrobenzoic acid. This compound is first reduced to 2-methyl-3-aminobenzoic acid, which is then reacted with 1-(3-chloro-2-methylbenzoyl)piperidine to form the final product, 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to enhance GABAergic neurotransmission, which is believed to play a key role in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
3-[1-(3-chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11-13(6-4-7-14(11)17)16(21)18-10-3-2-5-12(18)8-9-15(19)20/h4,6-7,12H,2-3,5,8-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGORGQNHBJQPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6634523.png)

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)

